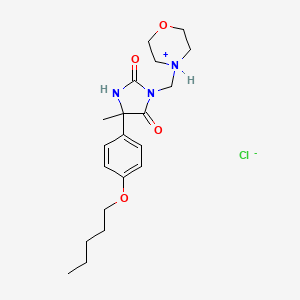
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a morpholinomethyl group, a pentyloxyphenyl group, and a methylhydantoin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core, followed by the introduction of the pentyloxyphenyl group through a substitution reaction. The morpholinomethyl group is then added via a nucleophilic substitution reaction. The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin hydrochloride
- 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride
- 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride
Uniqueness
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of the pentyloxyphenyl group, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
98402-08-5 |
|---|---|
Molecular Formula |
C20H30ClN3O4 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-pentoxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C20H29N3O4.ClH/c1-3-4-5-12-27-17-8-6-16(7-9-17)20(2)18(24)23(19(25)21-20)15-22-10-13-26-14-11-22;/h6-9H,3-5,10-15H2,1-2H3,(H,21,25);1H |
InChI Key |
RHVRHSZMLVGEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


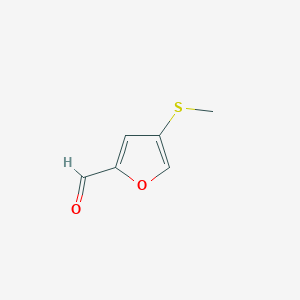
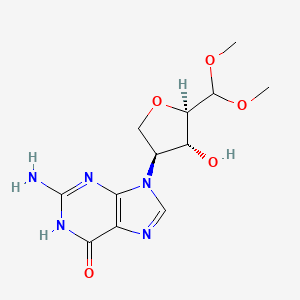
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
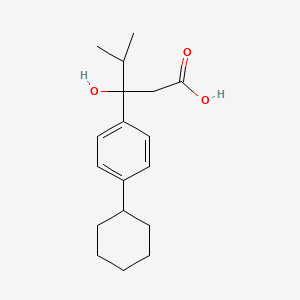
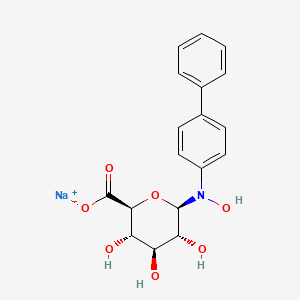
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
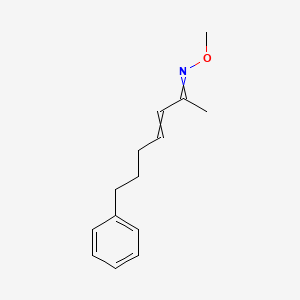
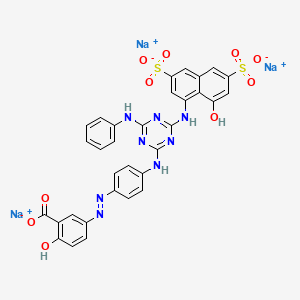
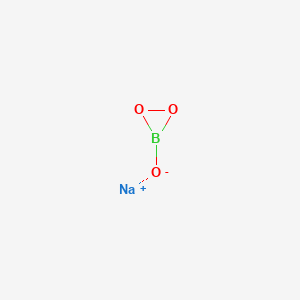
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
